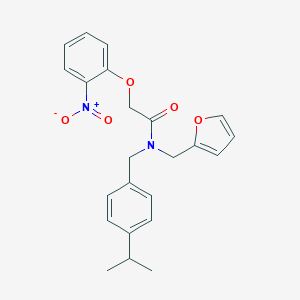
(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, sulfur, and oxygen) and a nitrogen atom . Thiazolidines are known for their wide range of biological activities.
Molecular Structure Analysis
The molecular formula of this compound is C11H19N3O3S, with an average mass of 273.352 Da and a monoisotopic mass of 273.114716 Da . The molecule includes functional groups such as amide, imine, and ether, which could influence its chemical behavior.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the imine group could participate in condensation or reduction reactions .Wissenschaftliche Forschungsanwendungen
Biological Effects of Related Compounds
Research has delved into the toxicology and biological effects of various acetamide and formamide derivatives, highlighting their commercial importance and the extensive data generated over the years that contribute to understanding the biological consequences of exposure to such chemicals. The reviewed studies indicate varying biological responses among different chemicals, suggesting a need for separate consideration in each case. This implies that specific acetamide derivatives, like the one , could have unique biological effects worth exploring in scientific research (Kennedy, 2001).
Advances in Receptor Agonists for Depression Treatment
Another area of research has focused on AMPA receptor agonists for depression treatment, highlighting the potential of targeting specific neurotransmitter receptors to develop novel antidepressants. This suggests that compounds with activity on neurotransmitter systems, possibly including acetamide derivatives, could be relevant for researching new therapeutic approaches (Yang et al., 2012).
Neuroplasticity Mechanisms in Antidepressant Actions
A review of the convergent mechanisms of ketamine and classical psychedelics on neuroplasticity underscores the potential of compounds that influence synaptic, structural, and functional changes in the brain. This research avenue suggests that compounds affecting glutamate or serotonin receptors, potentially including various acetamide derivatives, might offer insights into neuroplasticity-based therapeutic effects for mental health disorders (Aleksandrova & Phillips, 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-12-11-14(2)10(16)8(18-11)7-9(15)13-5-4-6-17-3/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXZJCDPHATMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NCCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-Bromophenyl)formamido]methyl}benzoic acid](/img/structure/B363585.png)






![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B363636.png)

![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)


![5-(2-Phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B363670.png)
